molecular formula C11H16N2O4S B2968552 Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate CAS No. 302964-01-8

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Cat. No. B2968552
M. Wt: 272.32
InChI Key: HFYFUEBSUSRJIV-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C11H16N2O5 .


Synthesis Analysis

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate can be achieved from 2-AMINO-OXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER and Di-tert-butyl dicarbonate . In the crystal of the title compound, molecules are linked via pairs of N—H…N hydrogen bonds to form inversion dimers. The dimers are linked by a weak C—H…O interaction to form chains propagating along direction .


Molecular Structure Analysis

The molecular structure of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is characterized by a molecular formula of C11H16N2O5 . In the crystal of the title compound, molecules are linked via pairs of N—H…N hydrogen bonds to form inversion dimers. The dimers are linked by a weak C—H…O interaction to form chains propagating along direction .


Physical And Chemical Properties Analysis

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate has a molecular weight of 256.26 . The compound has a melting point of >300°C and a density of 1.263±0.06 g/cm3 .

Scientific Research Applications

Synthetic Studies and Organic Chemistry

Synthetic Modifications for Antimicrobial Study : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of thiazole, has been modified and synthesized using readily available materials. The structures of these synthesized derivatives were confirmed by various spectral techniques, and their antimicrobial activities were evaluated, highlighting the compound's utility in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Facile Synthesis of Deaza-Analogues of Marine Alkaloids : The compound serves as a key intermediate in the synthesis of deazaanalogues of bis-indole alkaloid topsentin, indicating its role in creating complex molecules with potential anticancer properties (Carbone et al., 2013).

BOC-Protected Thio-Derivatives for Industrial Applications : Thio-1,3,4-oxadiazol-2-yl derivatives synthesized from the compound demonstrate potential for industrial applications, showcasing its contribution to materials science (Shafi, Rajesh, & Senthilkumar, 2021).

Advanced Materials and Applications

Corrosion Inhibition : Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate demonstrated significant efficiency in preventing corrosion of AA6061 alloy in acidic media. This illustrates the compound's utility in materials protection and its potential in industrial applications (Raviprabha & Bhat, 2019).

Drug Development and Biological Studies

Antitumor Activity : Ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs, related to the compound, have shown potential anticancer activity. This emphasizes its significance in the synthesis of new compounds for cancer research (El-Subbagh, Abadi, & Lehmann, 1999).

Safety And Hazards

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is classified as an irritant and should be handled with care. It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-12-9(18-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYFUEBSUSRJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952657
Record name Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

CAS RN

302964-01-8
Record name Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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